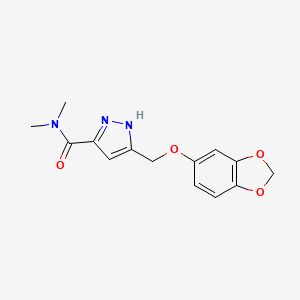![molecular formula C25H21ClN4O3 B5077787 5-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-1-phenylpyrazole-4-carboxamide](/img/structure/B5077787.png)
5-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-1-phenylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-1-phenylpyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-1-phenylpyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chlorobenzoyl group: This step involves the acylation of the pyrazole ring with 2-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction where the ethoxyphenyl group is introduced using an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-1-phenylpyrazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide
- 5-amino-4-hydroxyiminopyrazole
- Indole derivatives
Uniqueness
5-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-1-phenylpyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorobenzoyl and ethoxyphenyl groups contribute to its specificity in binding to molecular targets, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
5-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3/c1-2-33-19-14-12-17(13-15-19)28-25(32)21-16-27-30(18-8-4-3-5-9-18)23(21)29-24(31)20-10-6-7-11-22(20)26/h3-16H,2H2,1H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEADOMYZIKLCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide](/img/structure/B5077720.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5077730.png)
![1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride](/img/structure/B5077734.png)


![1-[4-(4-Bromo-2-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B5077750.png)
![1-cyclohexyl-2-(2-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5077768.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2-(dimethylamino)-1,3-dihydroindene-2-carboxamide](/img/structure/B5077773.png)

![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-4-(benzyloxy)benzamide](/img/structure/B5077785.png)
![ethyl 2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B5077795.png)
![3-chloro-6-ethyl-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5077805.png)
![[4-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B5077810.png)
